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This guide provides a comprehensive technical overview of the analytical standards for

Ribociclib impurity 53. As a critical aspect of pharmaceutical quality control, understanding the

nature, origin, and analytical methodologies for this impurity is paramount for ensuring the

safety and efficacy of Ribociclib, a selective cyclin-dependent kinase inhibitor used in the

treatment of certain types of breast cancer.[1][2][3][4] This document is structured to provide

not just procedural steps, but also the scientific rationale behind the analytical choices,

grounded in established regulatory frameworks.

The Imperative of Impurity Profiling in
Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a

regulatory hurdle but a fundamental principle of drug safety and efficacy. The International

Council for Harmonisation (ICH) has established comprehensive guidelines, notably ICH
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Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products, which provide a

harmonized approach to the identification, qualification, and reporting of impurities.[5][6][7][8]

These guidelines categorize impurities into organic, inorganic, and residual solvents, with

organic impurities, such as by-products, intermediates, and degradation products, being of

primary concern due to their potential pharmacological and toxicological effects.[5]

The presence of impurities, even in minute quantities, can have significant implications. They

can potentially alter the drug's efficacy, induce adverse reactions, or affect the stability of the

drug product.[9] Therefore, a robust analytical program for the detection and quantification of

impurities is a cornerstone of Good Manufacturing Practices (GMP). This guide focuses on a

specific impurity of Ribociclib, designated as impurity 53, to illustrate the principles and

practices of modern impurity analysis.

Unraveling Ribociclib Impurity 53: A Case of
Ambiguity
A survey of commercially available reference standards for Ribociclib impurities reveals a

degree of ambiguity surrounding the precise chemical identity of "impurity 53." Different

suppliers offer compounds under this designation with varying chemical structures and

identifiers. This underscores a critical principle in impurity analysis: the absolute necessity of

using a well-characterized and authenticated reference standard for method development,

validation, and routine quality control.

One reported structure for Ribociclib Impurity 53 is 7-cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-

yl)amino)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. Another supplier lists a

compound with the CAS number 2250106-83-1 and a molecular formula of C27H35N7O4 as

Ribociclib Impurity 53.[10] Furthermore, the designation "N-Nitroso Ribociclib Impurity 53" has

also been noted.[11]

This discrepancy highlights the dynamic nature of impurity profiling, where new impurities can

be identified as manufacturing processes evolve or as analytical techniques become more

sensitive. For the purpose of this guide, we will focus on the analytical principles that can be

applied to any of these potential structures, emphasizing the need for proper structural

elucidation and characterization of the specific impurity being targeted.
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The potential origins of such impurities are varied. They can arise from the starting materials,

as by-products of the synthetic process, or as degradation products formed during storage.[3]

[12] For instance, a review of Ribociclib's synthesis indicates several potential reaction steps

where impurities could be introduced.

Analytical Strategy: A Multi-faceted Approach
A robust analytical strategy for Ribociclib impurity 53 relies on a combination of

chromatographic and spectrometric techniques to ensure specificity, sensitivity, and accuracy.

The primary workhorse for this application is High-Performance Liquid Chromatography

(HPLC), often coupled with a mass spectrometer (LC-MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC) for
Quantification
A validated, stability-indicating HPLC method is essential for the routine quantification of

impurities. The goal is to achieve adequate separation of the impurity from the active

pharmaceutical ingredient (API), Ribociclib, and any other potential impurities.
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Parameter
Recommended
Specification

Rationale

Column C18, 250 mm x 4.6 mm, 5 µm

The C18 stationary phase

provides good retention and

selectivity for the relatively

non-polar Ribociclib and its

impurities. The specified

dimensions and particle size

offer a balance of resolution

and analysis time.

Mobile Phase A 0.1% Formic Acid in Water

The acidic modifier improves

peak shape and ionization

efficiency for mass

spectrometry.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile

Acetonitrile is a common

organic modifier providing

good elution strength for the

analytes of interest.

Gradient Elution
10% B to 90% B over 20

minutes

A gradient is necessary to

elute both the polar and non-

polar components of the

sample, ensuring that all

impurities are detected.

Flow Rate 1.0 mL/min

A standard flow rate for a 4.6

mm ID column, providing

optimal efficiency.

Column Temperature 30 °C

Maintaining a constant column

temperature ensures

reproducible retention times.

Detection Wavelength 276 nm This wavelength is chosen

based on the UV absorbance

maximum of Ribociclib,

providing good sensitivity for

the API and likely for
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structurally similar impurities.

[13]

Injection Volume 10 µL
A typical injection volume for

analytical HPLC.

Accurately weigh and dissolve the Ribociclib drug substance or product in a suitable diluent

(e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

Prepare a reference standard solution of Ribociclib impurity 53 at a known concentration

(e.g., 0.001 mg/mL, corresponding to 0.1% of the API concentration).

Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
for Identification and Confirmation
For definitive identification and structural confirmation of the impurity, LC-MS/MS is the

technique of choice. This method provides molecular weight information and fragmentation

patterns that can be used to elucidate the structure of the impurity.
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Parameter
Recommended
Specification

Rationale

Ionization Source
Electrospray Ionization (ESI),

Positive Mode

ESI is a soft ionization

technique suitable for the

analysis of polar and semi-

polar molecules like Ribociclib

and its impurities. Positive

mode is generally preferred for

nitrogen-containing

compounds.

Mass Analyzer

Triple Quadrupole or High-

Resolution Mass Spectrometer

(e.g., TOF, Orbitrap)

A triple quadrupole is excellent

for targeted quantification

(MRM mode), while a high-

resolution instrument provides

accurate mass measurements

for formula determination.

Scan Mode
Full Scan and Product Ion

Scan

A full scan is used to

determine the molecular

weight of the impurity. A

product ion scan of the parent

ion provides fragmentation

information for structural

elucidation.

Collision Energy
Optimized for the specific

impurity

The collision energy is varied

to obtain an optimal

fragmentation pattern.

Method Validation: Ensuring Trustworthiness and
Reliability
A cornerstone of any analytical method is its validation, which demonstrates that the method is

suitable for its intended purpose. The validation should be conducted in accordance with ICH

Q2(R1) guidelines and should encompass the following parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of components

that may be expected to be present. This is demonstrated by the separation of the impurity

from the API and other impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of

the analyte. This is typically assessed over a range of 50% to 150% of the expected impurity

concentration.

Range: The interval between the upper and lower concentrations of the analyte in the

sample for which the analytical procedure has a suitable level of precision, accuracy, and

linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is

often assessed by spiking the drug substance with a known amount of the impurity.

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst

precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but

not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be

quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but

deliberate variations in method parameters.

Visualizing the Workflow and Impurity Relationship
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz,

depict the potential origin of impurities during synthesis and the analytical workflow for their

characterization.
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Click to download full resolution via product page

Caption: Analytical Workflow for the Characterization of Ribociclib Impurity 53.

Conclusion: A Commitment to Quality and Safety
The effective control of impurities is a non-negotiable aspect of modern pharmaceutical

development and manufacturing. This guide has provided a comprehensive framework for

understanding and analyzing Ribociclib impurity 53, from its potential origins and ambiguous

identity to the detailed analytical methodologies required for its quantification and

characterization. By adhering to the principles of scientific integrity, leveraging advanced

analytical technologies, and grounding our practices in the authoritative guidelines set forth by

regulatory bodies like the ICH, we can ensure the continued safety and efficacy of life-saving

medicines such as Ribociclib. The use of well-characterized analytical standards is the linchpin

in this endeavor, providing the foundation for reliable and reproducible data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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